Cas no 192369-93-0 (5-(Bromomethyl)-1H-indazole hydrobromide)
5-(Bromomethyl)-1H-indazole hydrobromide Chemical and Physical Properties
Names and Identifiers
-
- 5-(Bromomethyl)-1H-indazole hydrobromide
- 5-(bromomethyl)-1H-indazole hydrogen bromide
- 5-BROMOMETHYLINDAZOLE HYDROBROMIDE
- AG-C-05008
- ANW-70331
- CTK5I9836
- OR30832
- SureCN3866479
- DA-38457
- 5-(Bromomethyl)indazole Hydrobromide
- URVGDURSCZOFER-UHFFFAOYSA-N
- MFCD11111372
- 5-bromomethyl-1h-indazole hydrobromide salt
- SY128258
- 1H-Indazole, 5-(bromomethyl)-, hydrobromide (1:1)
- 5-(bromomethyl)-1H-indazole;hydrobromide
- DTXSID20627374
- 5-(bromomethyl)-2H-indazole hydrobromide
- SCHEMBL3866479
- J-012437
- 5-(Bromomethyl)-1H-indazolehydrobromide
- 5-(Bromomethyl)-1H-indazole--hydrogen bromide (1/1)
- 5-(Bromomethyl)indazole HBr
- 5-Bromomethyl-1H- indazole hydrobromide
- 1H-Indazole, 5-(bromomethyl)-, monohydrobromide
- AMY31732
- AKOS016002625
- 192369-93-0
- 5-(BROMOMETHYL)-1H-INDAZOLE HBR
-
- MDL: MFCD11111372
- Inchi: 1S/C8H7BrN2.BrH/c9-4-6-1-2-8-7(3-6)5-10-11-8;/h1-3,5H,4H2,(H,10,11);1H
- InChI Key: URVGDURSCZOFER-UHFFFAOYSA-N
- SMILES: BrCC1C=CC2=C(C=NN2)C=1.Br
Computed Properties
- Exact Mass: 291.90337g/mol
- Monoisotopic Mass: 289.90542g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 140
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.7Ų
5-(Bromomethyl)-1H-indazole hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR30832-1g |
5-(Bromomethyl)-1H-indazole hydrobromide |
192369-93-0 | 1g |
£380.00 | 2024-05-24 | ||
| TRC | B870460-10mg |
5-(Bromomethyl)-1H-indazole Hydrobromide |
192369-93-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B870460-50mg |
5-(Bromomethyl)-1H-indazole Hydrobromide |
192369-93-0 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | B870460-100mg |
5-(Bromomethyl)-1H-indazole Hydrobromide |
192369-93-0 | 100mg |
$ 210.00 | 2022-06-06 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY128258-1g |
5-(Bromomethyl)indazole Hydrobromide |
192369-93-0 | ≥95% | 1g |
¥5500.0 | 2023-09-15 | |
| Chemenu | CM111603-1g |
5-(bromomethyl)-1H-indazole hydrobromide |
192369-93-0 | 95% | 1g |
$356 | 2021-08-06 | |
| Fluorochem | 220787-250mg |
5-(Bromomethyl)-1H-indazole hydrobromide |
192369-93-0 | 95% | 250mg |
£234.00 | 2022-02-28 | |
| Fluorochem | 220787-1g |
5-(Bromomethyl)-1H-indazole hydrobromide |
192369-93-0 | 95% | 1g |
£465.00 | 2022-02-28 | |
| Fluorochem | 220787-5g |
5-(Bromomethyl)-1H-indazole hydrobromide |
192369-93-0 | 95% | 5g |
£1908.00 | 2022-02-28 | |
| Chemenu | CM111603-1g |
5-(bromomethyl)-1H-indazole hydrobromide |
192369-93-0 | 95% | 1g |
$*** | 2023-03-30 |
5-(Bromomethyl)-1H-indazole hydrobromide Suppliers
5-(Bromomethyl)-1H-indazole hydrobromide Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 5-(Bromomethyl)-1H-indazole hydrobromide
Research Brief on 5-(Bromomethyl)-1H-indazole hydrobromide (CAS: 192369-93-0) in Chemical Biology and Pharmaceutical Applications
5-(Bromomethyl)-1H-indazole hydrobromide (CAS: 192369-93-0) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its utility in medicinal chemistry due to its reactive bromomethyl group, which facilitates further functionalization. This research brief consolidates the latest findings on its applications, synthetic methodologies, and biological relevance.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 5-(Bromomethyl)-1H-indazole hydrobromide as a precursor for the synthesis of novel indazole-based PI3K inhibitors. The study demonstrated that the bromomethyl group could be efficiently substituted with various nucleophiles, enabling the rapid generation of diverse analogs with improved pharmacokinetic properties. The resulting compounds exhibited potent inhibitory activity against PI3Kα, a target implicated in cancer progression.
Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters, where 5-(Bromomethyl)-1H-indazole hydrobromide was employed in the design of covalent inhibitors targeting Bruton's tyrosine kinase (BTK). The researchers leveraged the electrophilic nature of the bromomethyl group to develop irreversible inhibitors with enhanced selectivity and efficacy. This approach holds promise for treating B-cell malignancies and autoimmune disorders.
From a synthetic perspective, recent optimizations in the preparation of 5-(Bromomethyl)-1H-indazole hydrobromide have been documented. A 2022 Organic Process Research & Development article detailed a scalable, high-yield synthesis route using N-bromosuccinimide (NBS) as the brominating agent under mild conditions. This method addresses previous challenges related to regioselectivity and purity, making the compound more accessible for industrial-scale applications.
Beyond its role in drug discovery, 5-(Bromomethyl)-1H-indazole hydrobromide has also found utility in chemical biology as a versatile building block for probe development. A 2023 ACS Chemical Biology study utilized this compound to create fluorescently labeled indazole derivatives for live-cell imaging of kinase activity. The probes enabled real-time monitoring of target engagement in cellular models, providing insights into drug mechanism of action.
In conclusion, 5-(Bromomethyl)-1H-indazole hydrobromide (CAS: 192369-93-0) continues to be a valuable tool in pharmaceutical research and development. Its applications span from drug discovery to chemical biology, with recent studies emphasizing its role in the creation of covalent inhibitors and imaging probes. Ongoing research is expected to further expand its utility in targeted therapies and diagnostic tools.
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